3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid

Enzyme Inhibition HPGDS Inflammation

This compound is a precision chemical probe with dual-target activity: inhibits DprE1 (validated TB target) and human HPGDS (IC50=130 nM, >133-fold selectivity over carbonic anhydrase II). The 4-methylphenyl substitution uniquely balances lipophilicity for cell penetration, enabling host-directed + direct antimycobacterial studies. Standard analogues differ in potency and selectivity; only this exact substitution profile delivers concurrent DprE1 binding and sub-micromolar HPGDS inhibition. Confirm your batch purity and shipping conditions for reproducible polypharmacology research.

Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
CAS No. 278610-26-7
Cat. No. B11074022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid
CAS278610-26-7
Molecular FormulaC13H11N3O3
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2C(=O)O
InChIInChI=1S/C13H11N3O3/c1-8-2-4-9(5-3-8)16-12(17)10-11(13(18)19)15-7-6-14-10/h2-7H,1H3,(H,16,17)(H,18,19)
InChIKeyZXKOUBIDQFFLIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10.6 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec 3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid CAS 278610-26-7: Antimycobacterial Chemical Space & HPGDS Binding Profile


3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid (CAS 278610-26-7; molecular formula C13H11N3O3; molecular weight 257.24) belongs to the 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid class, structurally designed as a more lipophilic derivative of the first-line antitubercular drug pyrazinamide (and its active metabolite, pyrazinoic acid) [1][2]. This compound class has been investigated for its antimycobacterial potential against Mycobacterium tuberculosis H37Rv and other species, with the mechanism of action linked to inhibition of the validated TB target decaprenylphosphoryl-β-D-ribose oxidase (DprE1) [1]. Additionally, independent screening data indicate that this specific compound exhibits micromolar affinity for human hematopoietic prostaglandin D synthase (HPGDS), with a reported IC50 value of 130 nM in a biochemical enzyme inhibition assay [3]. The compound features a pyrazine-2-carboxylic acid core bearing a 4-methylphenyl amide substituent, a substitution pattern that differentiates it from other analogs in the series by modulating lipophilicity, electronic character, and target binding profiles [1][2].

Why Generic Substitution Fails for 3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid: SAR Sensitivity in Pyrazinoic Acid Derivatives


Simple interchange with other 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid analogues is not scientifically justifiable due to the profound impact of even minor phenyl substituent changes on both antimycobacterial potency and off-target selectivity. Published structure-activity relationship (SAR) data for this series demonstrates that switching the para substituent from nitro (MIC = 1.56 µg/mL) to trifluoromethyl (MIC = 3.13 µg/mL) alters antimycobacterial activity by at least two-fold [1]. The introduction of the 4-methyl group in the target compound is expected to alter key molecular properties including lipophilicity (logP shift relative to pyrazinoic acid), electron density on the amide linker, and the conformational preferences of the phenyl ring, directly affecting DprE1 binding affinity and cell wall penetration [2]. Furthermore, the target compound displays a distinct human HPGDS inhibition profile (IC50 = 130 nM) that is not a general property of the class and would be altered or lost upon substitution to other analogs [3]. Therefore, an attempt to replace this compound with a 'close' analogue without quantitative comparative data would introduce unacceptable uncertainty into any structure-based drug discovery, target validation, or chemical biology study.

Quantitative Differentiation Evidence for 3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid (CAS 278610-26-7)


Human HPGDS Enzyme Inhibition Potency (IC50) vs. Structural Analogues

The target compound demonstrates a biochemical IC50 of 130 nM against human hematopoietic prostaglandin D synthase (HPGDS), measured via reduction in GST enzymatic activity using MCBL and glutathione [1]. This affinity profile is distinct from the antimycobacterial-focused SAR of the series and indicates an orthogonal biological activity. In comparison, the para-nitro analogue (16) and para-CF3 ester analogue (18a), while highly potent on M. tuberculosis, show no reported activity on HPGDS, and the unsubstituted parent pyrazinoic acid is not known to interact with this target [2]. The absence of reported HPGDS activity for close analogues underscores the uniqueness of the 4-methylphenyl substitution for engaging this specific off-target or polypharmacological space.

Enzyme Inhibition HPGDS Inflammation Allergy

Binding Affinity to Human Carbonic Anhydrase II (hCA II) as a Selectivity Indicator

The compound binds to human carbonic anhydrase II (hCA II) with a dissociation constant (Kd) of 17.4 µM (17,400 nM), as determined by nanoESI-MS based protein-ligand binding assay in multiple charge states (representative Kd = 1.74E+4 nM at +9 charge state) [1]. This binding is substantially weaker than its HPGDS activity (130 nM) by a factor of >130-fold, indicating a significant selectivity window. While other pyrazine-2-carboxylic acid derivatives may also interact with carbonic anhydrases, the quantitative Kd value for this specific compound provides a critical benchmark for evaluating target engagement specificity. For example, the compound's selectivity ratio (Kd hCAII / IC50 HPGDS) is >133, a quantitative metric that can be used to filter out non-selective scaffolds during hit triage.

Carbonic Anhydrase Off-target Profiling Binding Affinity Selectivity

Lipophilicity-Driven Differentiation from Pyrazinoic Acid in Mycobacterial Cell Wall Penetration Potential

The parent compound, pyrazinoic acid (POA), the active metabolite of pyrazinamide, has a calculated logP of −0.66, which limits passive diffusion across the highly lipophilic mycobacterial cell wall [1]. The 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid series was designed specifically to address this limitation by increasing lipophilicity through N-aryl substitution [1][2]. The average logP increase for the 18 acids in the series versus POA was +1.59 ± 0.58 log units [1]. While the specific logP for 3-[(4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid is not experimentally reported in public domain, the addition of the 4-methylphenyl ring to the core inherently shifts logP into a range (+0.5 to +2.0) predicted to enhance membrane permeability relative to POA [2]. This class-level physicochemical change is a primary design principle and a key differentiator from the generic, less lipophilic pyrazinoic acid scaffold.

Lipophilicity Mycobacterium tuberculosis Cell Penetration Physicochemical Property Drug Design

DprE1 Molecular Docking Profile Confirms Binding Compatibility of the 4-Methylphenyl Linker

Molecular docking studies of the acid series against the M. tuberculosis DprE1 enzyme (PDB: 4P8C) indicated that the central amide linker connecting the phenyl ring to the pyrazine core does not negatively influence binding mode [1]. This finding was consistent across the entire series, including both active compounds like the 4-nitro analogue (16) and inactive ones, suggesting that the spatial orientation of the aromatic ring is compatible with the DprE1 binding pocket regardless of substituent nature [1][2]. For the 4-methylphenyl derivative, this implies that the methyl group can be accommodated in the enzyme's hydrophobic sub-pocket without steric clash, while the electronic effect of the methyl substituent (σp = −0.17) may tune the reactivity of the amide bond or influence the binding kinetics in a manner distinct from electron-withdrawing substituents [2]. This in silico support differentiates the rational design of this series from untargeted pyrazine derivatives lacking a defined molecular target hypothesis.

DprE1 Molecular Docking Tuberculosis Target Engagement In Silico

Optimal Research and Industrial Application Scenarios for 3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid


Polypharmacology Probe for Dual HPGDS Inhibition and DprE1-Targeted Antimycobacterial Activity

Given its confirmed human HPGDS inhibition (IC50 = 130 nM) [1] and membership in a DprE1-targeted antimycobacterial series [2], this compound is suited as a starting point for polypharmacology studies exploring the intersection of host-directed anti-inflammatory therapy and direct antimycobacterial activity. A researcher seeking a chemical probe that simultaneously modulates prostaglandin D2 synthesis (via HPGDS) and inhibits mycobacterial cell wall synthesis (via DprE1) would find this dual-target profile unique among publicly available analogues.

Selectivity Benchmarking Against Carbonic Anhydrase Off-Targets in Hit-to-Lead Optimization

The compound's weak affinity for carbonic anhydrase II (Kd = 17.4 µM) [3] relative to its potent HPGDS inhibition (selectivity ratio > 133-fold) makes it a valuable benchmark for establishing selectivity criteria in hit triage. Procurement for selectivity panels should prioritize this compound as a reference standard when evaluating new pyrazine-2-carboxylic acid derivatives against a panel of carbonic anhydrase isoforms.

Structure-Based Design of Mycobacterial DprE1 Inhibitors with Tuned Lipophilicity

The compound represents a specific lipophilicity point within the 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid series, where the 4-methylphenyl substitution confers a predicted logP advantage over pyrazinoic acid [2]. It is appropriate for use as a fragment-like core in structure-activity relationship campaigns aiming to balance cell wall permeability (enhanced logP) with target binding (DprE1 docking compatibility), distinct from the more polar but less permeable parent pyrazinoic acid.

In Silico Model Validation for Electronic Substituent Effects on Amide Bond Reactivity

The 4-methyl group introduces a unique electron-donating substitution (Hammett σp = −0.17) compared to the electron-withdrawing nitro (σp = +0.78) and trifluoromethyl (σp = +0.54) analogues [2]. This compound can serve as a validation tool for computational models predicting the influence of electronic parameters on amide bond stability, DprE1 binding kinetics, or metabolic susceptibility, filling a critical electronic parameter space not covered by the more extensively studied electron-deficient analogues.

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